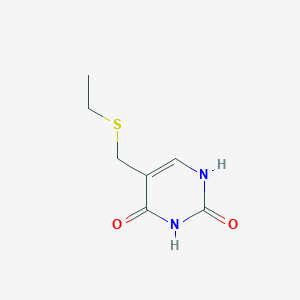
5-((Ethylthio)methyl)pyrimidine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((Ethylthio)methyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This particular compound is characterized by the presence of an ethylthio group attached to the methyl group at the 5-position of the pyrimidine ring. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry, agriculture, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Ethylthio)methyl)pyrimidine-2,4(1H,3H)-dione can be achieved through several methods. One common approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. For example, heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base can lead to the formation of pyrimidine derivatives . Another method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product. Optimization of reaction parameters, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
5-((Ethylthio)methyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Substitution: The ethylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the pyrimidine ring can produce dihydropyrimidine derivatives.
Applications De Recherche Scientifique
5-((Ethylthio)methyl)pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: Pyrimidine derivatives are known for their pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound may be explored for its potential therapeutic applications.
Biological Research: It can be used as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors or receptor agonists/antagonists.
Industrial Applications: Pyrimidine derivatives are used in the development of agrochemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-((Ethylthio)methyl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, pyrimidine derivatives often exert their effects by interacting with specific molecular targets, such as enzymes or receptors. For example, some pyrimidine-based compounds inhibit the activity of cyclin-dependent kinases (CDKs) or protein tyrosine kinases, leading to antiproliferative effects . The ethylthio group may also play a role in modulating the compound’s activity and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and kinase inhibitory activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits similar biological activities and is used in the development of kinase inhibitors.
Pyrimido[4,5-d]pyrimidine: Structurally similar to purines and pteridines, with applications in medicinal chemistry.
Uniqueness
5-((Ethylthio)methyl)pyrimidine-2,4(1H,3H)-dione is unique due to the presence of the ethylthio group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other pyrimidine derivatives and may contribute to its specific applications and properties.
Propriétés
Numéro CAS |
4874-41-3 |
|---|---|
Formule moléculaire |
C7H10N2O2S |
Poids moléculaire |
186.23 g/mol |
Nom IUPAC |
5-(ethylsulfanylmethyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H10N2O2S/c1-2-12-4-5-3-8-7(11)9-6(5)10/h3H,2,4H2,1H3,(H2,8,9,10,11) |
Clé InChI |
OBJVUGWTTIGEIY-UHFFFAOYSA-N |
SMILES canonique |
CCSCC1=CNC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(7-Chlorodibenzo[b,d]furan-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13122228.png)
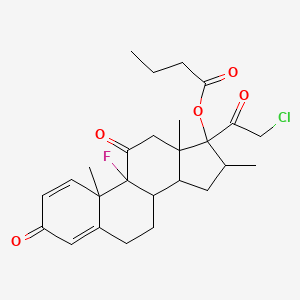

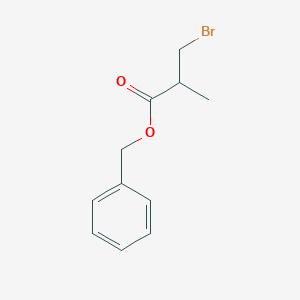

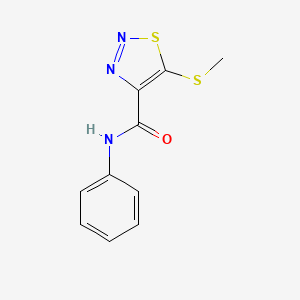
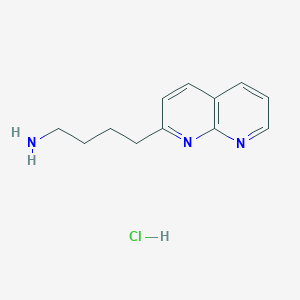
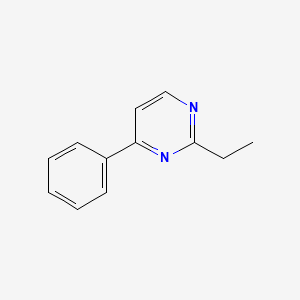

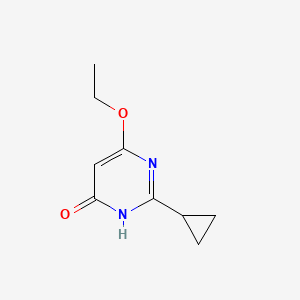
![tert-Butyl (3aR,7aR)-3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(4H)-carboxylate](/img/structure/B13122285.png)

